physical properties of Methyl 2,5-dichlorobenzoate
physical properties of Methyl 2,5-dichlorobenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dichlorobenzoate
Introduction
Methyl 2,5-dichlorobenzoate is a significant chemical intermediate widely utilized in synthetic organic chemistry and various industrial applications.[1] It serves as a key starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, such as plant growth regulators and fungicides.[1][2][3][4] Its utility is derived from the specific reactivity conferred by the chlorine and methyl ester functional groups on the benzene ring.
This guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2,5-dichlorobenzoate, grounded in experimentally verified data. As Senior Application Scientists, our objective is to present this information not merely as a list of values, but as a functional resource for researchers. We will delve into the causality behind experimental methodologies, emphasizing protocols that ensure data integrity and reproducibility. This document is designed to equip drug development professionals and researchers with the authoritative data and procedural insights necessary for their work.
Section 1: Core Molecular and Physical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. These properties are essential for sample tracking, regulatory documentation, and computational modeling. Methyl 2,5-dichlorobenzoate is typically found as a white to off-white or pale yellow crystalline solid at room temperature.[3][5][6]
| Identifier | Value | Source |
| IUPAC Name | methyl 2,5-dichlorobenzoate | [2][3][7] |
| CAS Number | 2905-69-3 | [2][5][7] |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][7][8] |
| Molecular Weight | 205.04 g/mol | [2][3][7][8] |
| Appearance | White to off-white crystalline solid/powder | [3][6][9] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)Cl | [2][3][8] |
| InChIKey | SPJQBGGHUDNAIC-UHFFFAOYSA-N | [2][5] |
Section 2: Quantitative Physical Properties
The quantitative physical properties of a compound are critical for process development, formulation, and predicting its behavior in various systems. The data presented below are compiled from verified regulatory and experimental sources.
| Property | Value | Source(s) |
| Melting Point | 37-40 °C | [5][6][9] |
| Boiling Point | 250.6 °C (at 760 mmHg) | [2][6] |
| Density | ~1.36 - 1.4 g/cm³ | [2][6] |
| Vapor Pressure | 0.01 mmHg (at 25°C) | [3][6] |
| Water Solubility | 87.0 mg/L (at 20 °C, pH 7) | [2] |
| Solubility (Organic) | Highly soluble in Dichloromethane, Ethyl acetate, Xylene, Methanol | [2][8] |
| Log P (Octanol-Water) | 3.46 | [2] |
| Flash Point | >113 °C | [6][9] |
Section 3: Structural and Spectroscopic Characterization
Beyond bulk physical properties, a molecule's identity and purity are confirmed by its unique structural and spectroscopic fingerprint.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information. Studies show that Methyl 2,5-dichlorobenzoate crystallizes in a triclinic system.[1][10] A notable feature of its solid-state conformation is that the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[1][4][10] This non-planar arrangement can influence intermolecular interactions and, consequently, its solubility and crystal packing.
Spectroscopic Profile
Spectroscopic methods are indispensable for routine identification and quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons.
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Mass Spectrometry (MS) : GC-MS is commonly used for this compound. The mass spectrum provides the molecular weight and characteristic fragmentation patterns resulting from the two chlorine isotopes, which is a key identifying feature.[3]
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Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band corresponding to the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹, and bands related to the C-Cl and aromatic C-H bonds.[3]
Section 4: Experimental Methodologies for Property Determination
The trustworthiness of physical property data hinges on the rigor of the experimental protocols used for their determination. Here, we outline standard, self-validating procedures.
Protocol: Melting Point Determination (Capillary Method)
The melting point is a primary indicator of purity. A sharp melting range typically signifies a pure compound.
Causality : The principle relies on observing the phase transition from solid to liquid upon heating. The rate of heating is the most critical parameter for accuracy. A rapid temperature ramp can lead to a reading that overshoots the true melting point. A slow, controlled ramp near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing a narrow, accurate range.
Step-by-Step Methodology :
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Sample Preparation : Ensure the sample is completely dry and finely powdered. A coarse or moist sample will not pack well and will melt unevenly.
-
Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
-
Apparatus Setup : Place the capillary tube into the melting point apparatus.
-
Heating :
-
Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point (approx. 37 °C).
-
Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This is the self-validating step; a slow rate is essential for an accurate reading.
-
-
Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Workflow: Identity and Purity Confirmation
A multi-technique approach is necessary to unambiguously confirm the structure and purity of a substance like Methyl 2,5-dichlorobenzoate. The following workflow illustrates the logical sequence of analysis.
Caption: Workflow for Spectroscopic Confirmation of Methyl 2,5-dichlorobenzoate.
Section 5: Synthesis and Purification
Understanding the synthesis route is crucial for identifying potential impurities.
Synthesis Pathway: Fischer Esterification
Methyl 2,5-dichlorobenzoate is commercially and synthetically prepared via the esterification of 2,5-dichlorobenzoic acid with methanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to drive the equilibrium towards the product.[2][4][10]
Caption: Synthesis and Purification Pathway for Methyl 2,5-dichlorobenzoate.
Purification
The crude product from the reaction is typically purified by distillation or recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.[2][4][10] The choice of method depends on the scale and required purity level. Recrystallization is particularly effective for removing solid impurities, while distillation is suitable for separating volatile components.
Section 6: Safety, Handling, and Storage
From a practical standpoint, safe handling is paramount.
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Hazards : The compound is listed as a lachrymator, meaning it can cause irritation and tearing upon exposure to the eyes.[4] Standard chemical safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
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Storage : For long-term stability, Methyl 2,5-dichlorobenzoate should be stored in a tightly sealed container in a dry, dark, and cool place.[6] Recommended storage temperatures range from room temperature (for short term) to -20°C for long-term preservation.[6]
References
- 2,5-dichlorobenzoic acid methyl ester - AERU. (n.d.).
- Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. (n.d.).
- CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica. (n.d.).
- Methyl 2,5-dichlorobenzoate - SIELC Technologies. (2018, February 19).
- METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 - ChemicalBook. (n.d.).
- 2,5-Dichlorobenzoic Acid Methyl Ester (98%) - Echemi. (2025, April 17).
- METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet - ChemicalBook. (2025, September 27).
- 2,5-Dichlorobenzoic acid methyl ester | 2905-69-3 | FD71204 - Biosynth. (n.d.).
- Halogenated aliphatic hydrocarbon | Chemical Product Catalog - Chemsrc. (2019, June 12).
- Methyl 2,5-dichlorobenzoate - PMC - NIH. (n.d.).
- (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (n.d.).
- (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (2025, August 10).
- 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards. (n.d.).
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